An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-2-pyridinamine
An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,6-Dimethyl-2-pyridinamine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains. This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for its analysis, and a prospective workflow for its investigation as a potential bioactive compound.
Core Chemical Properties
3,6-Dimethyl-2-pyridinamine, also known by its IUPAC name 3,6-dimethylpyridin-2-amine, is a solid organic compound.[1][2] Its chemical structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 6, and an amino group at position 2.
The key physicochemical properties of 3,6-Dimethyl-2-pyridinamine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3,6-dimethylpyridin-2-amine | [3] |
| Synonyms | 2-Amino-3,6-dimethylpyridine, 3,6-Lutidine-2-amine | [3] |
| CAS Number | 823-61-0 | [3] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 223 °C | [1] |
| Flash Point | 111 °C | [1] |
| SMILES | CC1=CC=C(C)C(N)=N1 | [4] |
| pKa | 7.31 ± 0.50 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies for the characterization of 3,6-Dimethyl-2-pyridinamine are crucial for its identification and quality control. Below are standard experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 3,6-Dimethyl-2-pyridinamine.
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Sample Preparation:
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Dissolve 5-10 mg of 3,6-Dimethyl-2-pyridinamine in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire the spectrum on a 400 MHz or higher field spectrometer.
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Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
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The resulting spectrum should be referenced to the residual solvent peak. The expected signals would correspond to the aromatic protons and the protons of the two methyl groups and the amino group.[5]
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-
¹³C NMR Spectroscopy:
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Acquire the spectrum with proton decoupling.
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A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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The spectrum will show distinct signals for each unique carbon atom in the molecule.[5]
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 3,6-Dimethyl-2-pyridinamine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
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-
Data Acquisition:
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Record the spectrum in the range of 4000-400 cm⁻¹.
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Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[6]
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Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
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-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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The molecular ion peak should correspond to the calculated molecular weight of 3,6-Dimethyl-2-pyridinamine.[7]
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Tandem Mass Spectrometry (MS/MS):
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To obtain structural information, select the molecular ion peak for fragmentation.
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The resulting fragmentation pattern can be analyzed to confirm the structure of the molecule.
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Synthesis and Potential Applications
General Synthesis Approach
Substituted aminopyridines can be synthesized through various methods. A common approach involves the amination of a corresponding bromopyridine derivative. For 3,6-Dimethyl-2-pyridinamine, a potential synthetic route could involve the reaction of 2-bromo-3,6-dimethylpyridine with an ammonia source under catalytic conditions.[8] A patent describes a process for preparing 2-amino-alkylpyridines, including 2-amino-3,6-dimethylpyridine, by passing a mixture of ammonia and a diaminotoluene derivative over a catalyst at elevated temperatures.[9]
Caption: A generalized workflow for the synthesis of 3,6-Dimethyl-2-pyridinamine.
Potential Biological Activity and Drug Discovery Workflow
While specific biological activities for 3,6-Dimethyl-2-pyridinamine are not extensively documented in publicly available literature, aminopyridine derivatives are a well-known class of compounds in medicinal chemistry with a broad range of biological targets.[10][11][12][13] For instance, various substituted aminopyridines have been investigated as kinase inhibitors, antimicrobial agents, and for their effects on the central nervous system.[10][11][12][13]
Given the interest in pyridine derivatives for drug discovery, a logical workflow for investigating the potential of 3,6-Dimethyl-2-pyridinamine as a therapeutic agent is proposed below.
Caption: A logical workflow for the investigation of 3,6-Dimethyl-2-pyridinamine in a drug discovery context.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of 3,6-Dimethyl-2-pyridinamine. The provided data and protocols are intended to facilitate further investigation into the properties and potential uses of this compound.
References
- 1. 823-61-0 CAS MSDS (3,6-DIMETHYL-2-PYRIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1: Reaction scheme for the synthesis of 3,6-Dimethyl-2-pyridinamine via the Chichibabin reaction.
